Condizioni di reazione

1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt

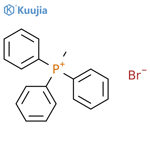

1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 3 h, -78 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h

1.5 Solvents: Water

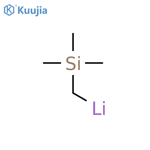

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, rt

2.2 Solvents: Water

2.3 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 4 h, rt

3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 10 h, 50 °C

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt

5.2 Reagents: Ammonium chloride Solvents: Water

6.1 Solvents: Acetic acid ; 12 h, rt

6.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ; 9 h, rt

7.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Acetonitrile ; 1 h, rt

8.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

8.2 Solvents: Water

9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 10 min, rt

9.2 Reagents: Sodium bicarbonate Solvents: Water

9.3 Reagents: 3,5-Dimethylpyrazole , Chromium trioxide Solvents: Dichloromethane ; 30 min, -20 °C

9.4 Solvents: Dichloromethane ; 50 min, 0 °C

9.5 Reagents: Sodium chlorite , Monopotassium phosphate , Methylbutene Solvents: Acetone , Water ; 3 h, rt

Riferimento

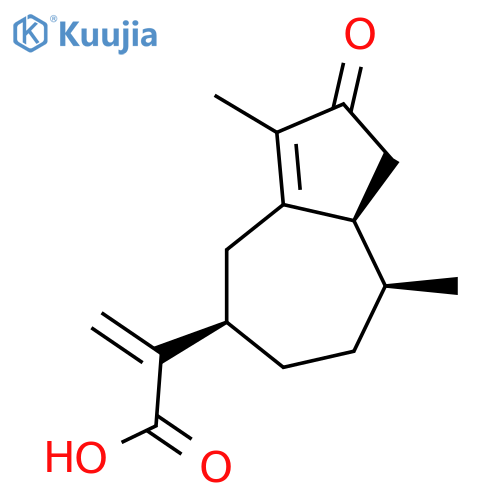

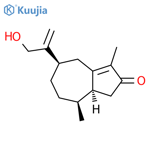

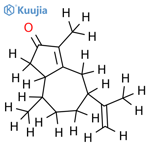

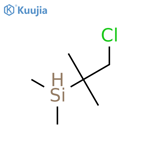

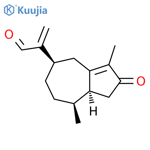

Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid

Han, Pan; et al,

Organic Letters,

2017,

19(24),

6732-6735